molecular formula C26H23N3O7 B557472 Fmoc-L-Glu-pNA CAS No. 185547-51-7

Fmoc-L-Glu-pNA

Cat. No. B557472
CAS RN: 185547-51-7
M. Wt: 489,48 g/mole
InChI Key: AVFZOZWSEAFFGO-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Glu-pNA is a nonessential amino acid that plays a significant role in the mammalian central nervous system . It is also a neurotransmitter for cone photoreceptors in the human brain and is used as a treatment for patients who have liver disease accompanied by encephalopathy . It has a molecular weight of 489.48 .


Synthesis Analysis

Fmoc-L-Glu-pNA can be synthesized using a manual method at room temperature or automated microwave-assisted coupling of monomers on a peptide synthesizer . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The IUPAC name for Fmoc-L-Glu-pNA is (4S)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(4-nitroanilino)-5-oxopentanoic acid . The molecule contains a total of 62 bonds, including 39 non-H bonds, 23 multiple bonds, 10 rotatable bonds, 5 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-L-Glu-pNA is a white to off-white powder with a melting point of 219-225°C . It should be stored at 0-8°C .

Scientific Research Applications

Peptide Nucleic Acid (PNA) Synthesis

Fmoc-L-Glu-pNA: is used in the synthesis of PNA oligomers, which are explored as potential antisense antibiotics. This involves fast and efficient synthesis protocols to facilitate structure-activity relationship studies and in vivo experiments .

Solid Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-L-Glu-pNA acts as a building block, particularly for deprotection kinetics studies, which is crucial for optimizing synthesis processes .

Hydrogel Formation

Fmoc-derivatized amino acids like Fmoc-L-Glu-pNA are key in forming self-supporting hydrogels. These hydrogels have potential applications in tissue engineering, supporting cell adhesion, survival, and duplication .

Membrane and Coating Formulation

The structural properties of Fmoc-L-Glu-pNA derivatives make them suitable for formulating membranes and coatings with potential industrial and biomedical applications .

Sensor Components

Due to its structural characteristics, Fmoc-L-Glu-pNA can be utilized in the generation of components for sensors, enhancing their sensitivity and specificity .

Drug Delivery Systems

Fmoc-L-Glu-pNA: is also involved in the optimization of drug delivery systems, ensuring efficient transport and release of therapeutic agents .

Diagnostic Agent Optimization

This compound plays a role in improving diagnostic agents, contributing to more accurate and reliable diagnostic procedures .

Chromogenic Substrate

Lastly, Fmoc-L-Glu-pNA serves as a chromogenic substrate in various research applications, aiding in the visualization of biochemical processes .

Mechanism of Action

Target of Action

Fmoc-L-Glu-pNA is primarily used in the field of peptide synthesis . The primary target of Fmoc-L-Glu-pNA is the amine group of amino acids, where it acts as a protecting group .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-L-Glu-pNA is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile and is typically removed using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-L-Glu-pNA plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

Its stability, solubility, and reactivity are crucial factors that influence its effectiveness in peptide synthesis .

Result of Action

The result of Fmoc-L-Glu-pNA’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, Fmoc-L-Glu-pNA allows for the formation of peptide bonds without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-L-Glu-pNA is influenced by several environmental factors. The efficiency of the Fmoc group’s removal can be affected by the concentration and type of base used, with piperidine typically being the preferred choice . The reaction is also sensitive to the polarity and basicity of the solvent, with N,N-dimethylformamide (DMF) often used in SPPS . Temperature and reaction time can also impact the efficiency of the Fmoc group’s removal .

Safety and Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . Fmoc-L-Glu-pNA could potentially be used in the development of these hydrogels .

properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFZOZWSEAFFGO-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373218
Record name Fmoc-L-Glu-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Glu-pNA

CAS RN

185547-51-7
Record name Fmoc-L-Glu-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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